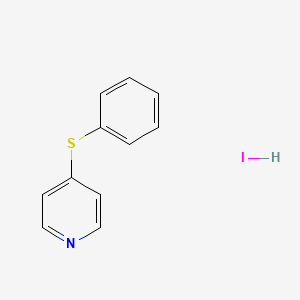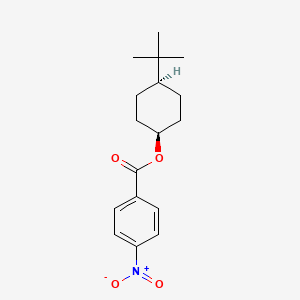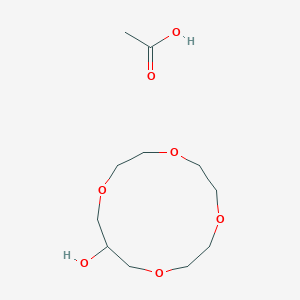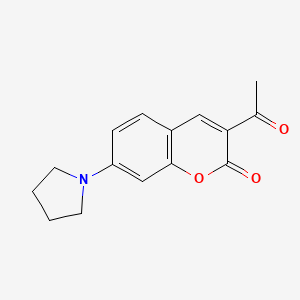
4-(Phenylthio)pyridine hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylthio)pyridine hydriodide is an organic compound that features a pyridine ring substituted with a phenylthio group at the 4-position and an associated hydriodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylthio)pyridine hydriodide typically involves the nucleophilic substitution of a halogenated pyridine with a thiophenol. One common method includes the reaction of 4-chloropyridine with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(Phenylthio)pyridine hydriodide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-(Phenylthio)pyridine hydriodide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Phenylthio)pyridine hydriodide involves its interaction with various molecular targets. The phenylthio group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The pyridine ring can participate in coordination with metal ions, affecting the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
Pyridine: A basic heterocyclic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
Phenylthio derivatives: Compounds with a phenylthio group attached to different aromatic or heterocyclic rings.
Uniqueness
4-(Phenylthio)pyridine hydriodide is unique due to the combination of the phenylthio group and the pyridine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
73840-34-3 |
|---|---|
分子式 |
C11H10INS |
分子量 |
315.18 g/mol |
IUPAC 名称 |
4-phenylsulfanylpyridine;hydroiodide |
InChI |
InChI=1S/C11H9NS.HI/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-9H;1H |
InChI 键 |
VJOFPSFJCMYHJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=NC=C2.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)





![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)

![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)

![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)

